molecular formula C9H10F2N2O B1415536 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1865167-39-0

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide

Cat. No.: B1415536
CAS No.: 1865167-39-0
M. Wt: 200.19 g/mol
InChI Key: MFVUFKMWJKOVMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide typically involves the reaction of 3-amino-5-fluorobenzoyl chloride with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification of the product is achieved through techniques such as recrystallization or chromatography to ensure high purity levels suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-fluorobenzamide
  • 3-Amino-N-(2-fluoroethyl)benzamide
  • 5-Fluoro-N-(2-fluoroethyl)benzamide

Uniqueness

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide stands out due to the presence of both amino and fluoroethyl groups, which confer unique chemical reactivity and biological activity. The dual fluorination enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-amino-5-fluoro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-1-2-13-9(14)6-3-7(11)5-8(12)4-6/h3-5H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVUFKMWJKOVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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